

Application Note: Quantitative Analysis of Erythritol Using an Amino Group-Binding Polymer Column

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Compound of Interest

Compound Name: Erythritol
CAS No.: 7493-90-5
Cat. No.: B2894434

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Abstract

This application note presents a robust and reliable method for the separation and quantification of **erythritol**, a widely used sugar alcohol, utilizing an amino group-binding polymer column. The protocol leverages the principles of Hydrophilic Interaction Liquid Chromatography (HILIC) to achieve excellent retention and resolution of this highly polar analyte. Detailed procedures for sample preparation, instrument setup, and method validation are provided for researchers, scientists, and quality control professionals in the food, beverage, and pharmaceutical industries. This guide explains the fundamental mechanisms governing the separation, ensuring users can not only replicate the method but also adapt and troubleshoot it effectively.

Principle of Separation: Hydrophilic Interaction Liquid Chromatography (HILIC)

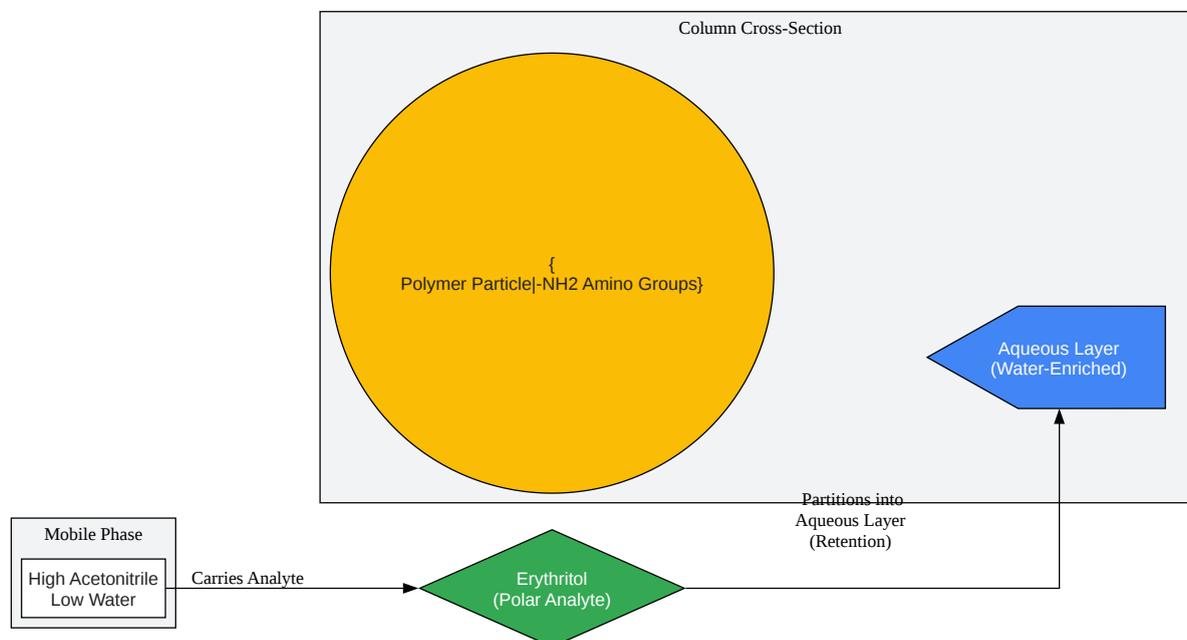
The analysis of highly polar compounds like **erythritol**, which are poorly retained on traditional reversed-phase (e.g., C18) columns, is ideally suited for Hydrophilic Interaction Liquid Chromatography (HILIC).^{[1][2]} The stationary phase in this application is a polymer particle functionalized with amino groups (-NH₂), rendering it highly polar.

The separation mechanism in HILIC is primarily based on partitioning.^{[2][3]} The key steps are:

- **Formation of an Aqueous Layer:** When a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile, >60%) and a small amount of a polar solvent (water) is passed through the polar amino column, a water-enriched layer is adsorbed onto the surface of the stationary phase.[3][4]
- **Analyte Partitioning:** When the sample is injected, polar analytes like **erythritol** preferentially partition from the organic-rich mobile phase into the semi-stagnant aqueous layer.[3][5] This interaction is what causes the retention of the analyte on the column.
- **Elution:** Elution is achieved by increasing the polarity of the mobile phase, typically by increasing the concentration of water. This disrupts the partitioning equilibrium, moving the analyte from the stationary phase's water layer back into the mobile phase to be carried towards the detector.

Secondary interactions, such as hydrogen bonding and dipole-dipole interactions between **erythritol**'s hydroxyl groups and the stationary phase's amino groups, also contribute to the retention and selectivity of the separation.[4] Polymer-based amino columns are often preferred over silica-based counterparts for carbohydrate analysis due to their enhanced stability, especially at varying pH levels, which contributes to a longer column lifetime.[6][7]

Diagram: HILIC Separation Mechanism



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Caption: HILIC mechanism for **erythritol** retention on an amino column.

Instrumentation and Materials

Instrumentation

- High-Performance Liquid Chromatography (HPLC) system equipped with a pump (isocratic or gradient), autosampler, and column oven.
- Detector: As **erythritol** lacks a UV chromophore, a universal detector is required. Options include:
 - Refractive Index (RI) Detector: Suitable for isocratic methods.[\[8\]](#)
 - Evaporative Light Scattering Detector (ELSD): Offers good sensitivity and is compatible with gradient elution.[\[9\]](#)[\[10\]](#)[\[11\]](#)
 - Charged Aerosol Detector (CAD): Provides high sensitivity, a wide dynamic range, and consistent response for non-volatile analytes.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Materials and Reagents

- Column: Amino group-binding polymer column (e.g., Shodex Asahipak NH2P-50 4E, 4.6 x 250 mm, 5 μm , or equivalent).
- **Erythritol** Reference Standard: Purity \geq 99%.
- Acetonitrile (MeCN): HPLC grade.
- Water: Deionized (DI) or HPLC grade (18.2 M Ω -cm).
- Syringe Filters: 0.45 μm or 0.22 μm , compatible with aqueous and organic solvents (e.g., PVDF or Nylon).

Experimental Protocols

Preparation of Standard Solutions

- Primary Stock Standard (10 mg/mL): Accurately weigh 250 mg of **erythritol** reference standard into a 25 mL volumetric flask.
- Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This mixture ensures solubility and compatibility with the initial mobile phase conditions.

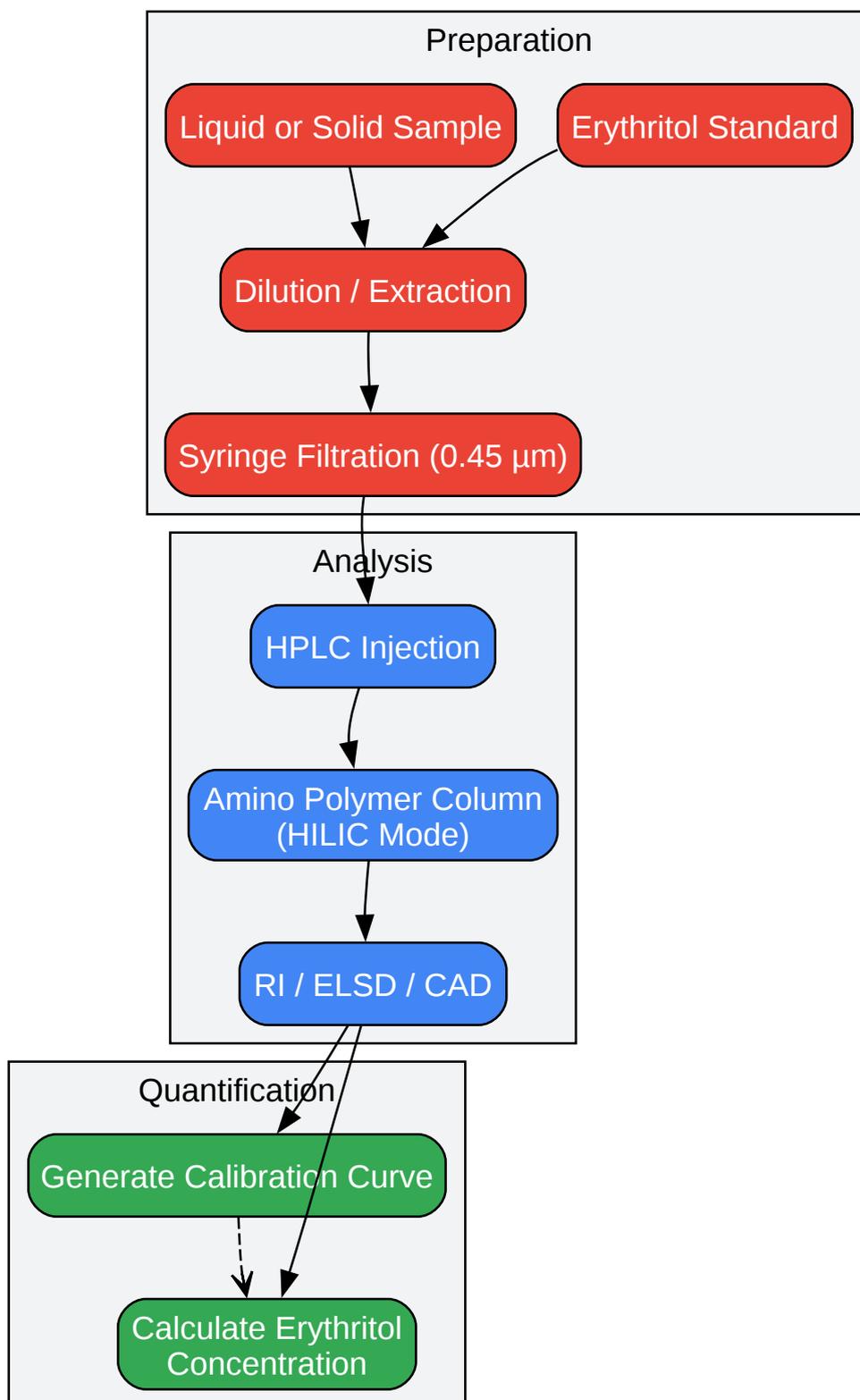
- Working Standards: Prepare a series of working standards by serial dilution of the primary stock standard. A typical calibration range is 0.1 to 5.0 mg/mL.[15] Use the mobile phase as the diluent.

Sample Preparation

The goal of sample preparation is to extract **erythritol** into a clean solution compatible with the HPLC system, minimizing matrix effects.[16]

- For Liquid Samples (e.g., Beverages, Syrups):
 - Degas carbonated beverages by sonication.
 - Accurately dilute the sample with DI water to bring the expected **erythritol** concentration into the calibration range. A 1:40 dilution is a good starting point for many commercial drinks.[17]
 - For samples with particulates, centrifuge at 5,000 x g for 10 minutes.
 - Filter the supernatant through a 0.45 µm syringe filter prior to injection.[17]
- For Solid and Semi-Solid Samples (e.g., Baked Goods, Candies, Chocolate):
 - Accurately weigh approximately 1-2 g of a homogenized sample into a 50 mL centrifuge tube.
 - Add 20 mL of hot DI water (~60-70°C) to aid dissolution and extraction.
 - Vortex vigorously for 2 minutes and/or sonicate for 15 minutes.
 - Allow the solution to cool to room temperature.
 - Centrifuge at 5,000 x g for 15 minutes to pellet insoluble matter.
 - Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial. For complex matrices, a 1,000-fold or greater dilution may be needed to suppress matrix effects.[18]

Diagram: General Experimental Workflow



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Caption: From sample preparation to final quantification.

HPLC Method Parameters

It is crucial to properly condition and equilibrate the HILIC column before analysis. Flush the column with the initial mobile phase for at least 30-60 minutes (or 50 column volumes) before the first injection.^[4] Ensure at least 10 column volumes of re-equilibration between injections to maintain reproducible retention times.^[4]

Parameter	Recommended Condition	Rationale / Notes
Column	Amino Group-Binding Polymer	Provides polar stationary phase for HILIC separation.
Mobile Phase	Acetonitrile : Water (80:20, v/v)	Typical starting condition for HILIC. Adjust water content to optimize retention.[18]
Mode	Isocratic	Simple and robust, required for RI detection.[8] A gradient can be used for ELSD/CAD if separating multiple sugars.
Flow Rate	1.0 mL/min	Standard analytical flow rate. Can be adjusted to optimize run time and resolution.
Column Temp.	30 - 40 °C	Controls viscosity and can improve peak shape. Higher temperatures may reduce column lifetime.[7]
Injection Vol.	5 - 20 µL	Dependent on sample concentration and detector sensitivity.
Detector: RI	Temperature: 35 °C	Set to match or slightly exceed column temperature for baseline stability.
Detector: ELSD	Nebulizer: 30°C, Evaporator: 30°C, Gas: 1.4 SLM	General starting parameters. Optimize for mobile phase volatility and flow rate.[19]
Detector: CAD	Gas: 35 psi	Optimize according to manufacturer recommendations.[14]

Results and Method Performance

A properly executed method will yield a sharp, symmetrical peak for **erythritol**. The method should be validated to ensure its performance is suitable for its intended purpose.

System Suitability

Before running samples, inject a mid-level standard five or six times. The system is deemed ready for analysis if it meets the following criteria:

- Retention Time RSD: $\leq 2.0\%$
- Peak Area RSD: $\leq 2.0\%$
- Tailing Factor: 0.8 - 1.5
- Theoretical Plates (N): ≥ 2500

Representative Validation Data

The following table summarizes typical performance characteristics for this method, compiled from established literature.[\[12\]](#)[\[15\]](#)[\[18\]](#)

Validation Parameter	Typical Performance	Acceptance Criteria
Linearity Range	0.1 - 5.0 mg/mL	-
Correlation Coefficient (r^2)	≥ 0.998	≥ 0.995 [20]
Accuracy (Recovery)	90 - 110%	80 - 120%
Precision (Repeatability RSD)	$< 5\%$	$\leq 5\%$
Limit of Quantification (LOQ)	0.03 - 0.56 mg/mL (RI) [15]	Signal-to-Noise ≥ 10
	0.4 - 19.3 $\mu\text{g/mL}$ (CAD) [12]	

Troubleshooting Guide

Common issues encountered during HILIC separations can often be resolved with systematic adjustments.[\[4\]](#)[\[21\]](#)[\[22\]](#)

Problem	Potential Cause(s)	Recommended Solution(s)
No or Poor Retention	1. Insufficient column equilibration. 2. Mobile phase is too polar (too much water). 3. Sample solvent is too polar (100% aqueous).	1. Increase equilibration time to at least 10 column volumes. [4] 2. Increase acetonitrile percentage (e.g., to 85% or 90%). 3. Dissolve sample in mobile phase or reduce injection volume.[23]
Drifting Retention Times	1. Insufficient re-equilibration between runs. 2. Column temperature fluctuations. 3. Mobile phase composition changing (evaporation of MeCN).	1. Ensure a minimum of 10 column volumes for re-equilibration.[4] 2. Use a stable column oven. 3. Keep mobile phase bottles capped; prepare fresh mobile phase daily.
Peak Tailing or Splitting	1. Sample overload. 2. Secondary interactions with the stationary phase. 3. Sample solvent mismatch with mobile phase.	1. Dilute the sample. 2. Add a small amount of buffer (e.g., 10 mM ammonium formate) to the mobile phase.[4] 3. Prepare standards and samples in the mobile phase.
High Backpressure	1. Buffer precipitation in high organic mobile phase. 2. Particulate contamination of column frit.	1. Reduce buffer concentration or ensure its solubility in the organic/aqueous mix.[4] 2. Filter all samples and mobile phases; use a guard column.

Conclusion

The use of an amino group-binding polymer column operating in HILIC mode provides an effective, reliable, and robust method for the quantitative analysis of **erythritol**. The separation is based on the principle of hydrophilic partitioning, which is well-suited for retaining and resolving highly polar sugar alcohols. By following the detailed protocols for sample preparation and instrument operation, and by understanding the key parameters that influence the

separation, analysts can achieve accurate and reproducible results across a variety of sample matrices.

References

- Restek Corporation. (2020). How to Avoid Common Problems with HILIC Methods. Restek Resource Hub. [\[Link\]](#)
- Peak Scientific. (2016). The principles of ELSD. [\[Link\]](#)
- Wikipedia. Evaporative light scattering detector. [\[Link\]](#)
- Agilent Technologies. (2011). Simple Analysis of Carbohydrates by HPLC Using Evaporative Light Scattering Detection. [\[Link\]](#)
- Peak Scientific. (2017). What are Evaporative Light-Scattering Detectors?. [\[Link\]](#)
- Hadjikinova, R., et al. (n.d.). Development and Validation of HPLC-RID method for Determination of Sugars and Polyols. Semantic Scholar. [\[Link\]](#)
- Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [\[Link\]](#)
- Hadjikinova, R., et al. (2017). Development and Validation of HPLC-RID method for Determination of Sugars and Polyols. ResearchGate. [\[Link\]](#)
- Ohta, H., et al. (n.d.). Simultaneous Analysis for Carbohydrates in Drinks by High Performance Liquid Chromatography with Charged Aerosol Detector. ResearchGate. [\[Link\]](#)
- Shodex. Sugar analysis using a corona charged aerosol detector. [\[Link\]](#)
- Waters Corporation. What are the common causes of having little or no retention and/or peak shape problems on a HILIC column?. [\[Link\]](#)
- Dolan, J. W. (n.d.). Liquid Chromatography Problem Solving and Troubleshooting. LCGC. [\[Link\]](#)
- Wikipedia. Charged aerosol detector. [\[Link\]](#)

- Grembecka, M., et al. (2021). Application of HPLC Coupled with a Charged Aerosol Detector to the Evaluation of Fructose, Glucose, Sucrose, and Inositol Levels in Fruit Juices, Energy Drinks, Sports Drinks, and Soft Drinks. MDPI. [\[Link\]](#)
- GAIN. (2011). Food Additive **Erythritol** China - Peoples Republic of. [\[Link\]](#)
- Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. SpringerLink. [\[Link\]](#)
- KNAUER. HILIC - Sugars and fructooligosaccharide analysis. [\[Link\]](#)
- ResearchGate. (n.d.). Separation of carbohydrates using hydrophilic interaction liquid chromatography. [\[Link\]](#)
- Waters Corporation. (2015). HILIC Separation of Carbohydrates using BEH Amide Particle Technology. [\[Link\]](#)
- UNL Digital Commons. Recent Analytical Methods for the Analysis of Sweeteners in Food: A Regulatory Perspective. [\[Link\]](#)
- Waters Corporation. Analysis of Sugar Alcohols and Allulose Using an Arc HPLC System with Refractive Index Detection. [\[Link\]](#)
- ResearchGate. Method of Quantitative Analysis by HPLC and Confirmation by LC-MS/MS of **Erythritol**, Maltitol, Lactitol and Trehalose in Foods. [\[Link\]](#)
- EFSA Panel on Food Additives and Flavourings (FAF), et al. (2015). Re-evaluation of **erythritol** (E 968) as a food additive. NCBI. [\[Link\]](#)
- PubMed. (2018). [Method of Quantitative Analysis by HPLC and Confirmation by LC-MS/MS of **Erythritol**, Maltitol, Lactitol and Trehalose in Foods]. [\[Link\]](#)
- LCGC International. Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. [\[Link\]](#)
- Niazi, S. K. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Taylor & Francis Online. [\[Link\]](#)

- Imtakt. The Qualitative and Quantitative Analysis of Sugars and **Erythritol** by LC-ELSD in Energy/Vitamin Drinks. [[Link](#)]

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Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. How to Avoid Common Problems with HILIC Methods [discover.restek.com]
- 5. researchgate.net [researchgate.net]
- 6. shodexhplc.com [shodexhplc.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. waters.com [waters.com]
- 9. peakscientific.com [peakscientific.com]
- 10. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 11. peakscientific.com [peakscientific.com]
- 12. researchgate.net [researchgate.net]
- 13. Charged aerosol detector - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. imtakt.com [imtakt.com]
- 18. [Method of Quantitative Analysis by HPLC and Confirmation by LC-MS/MS of Erythritol, Maltitol, Lactitol and Trehalose in Foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. jascoinc.com [jascoinc.com]

- [20. demarcheiso17025.com \[demarcheiso17025.com\]](https://demarcheiso17025.com)
- [21. support.waters.com \[support.waters.com\]](https://support.waters.com)
- [22. academic.oup.com \[academic.oup.com\]](https://academic.oup.com)
- [23. agilent.com \[agilent.com\]](https://agilent.com)
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